N1-(4-methylpiperazin-1-yl)-N2-(1-phenylethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-methylpiperazin-1-yl)-N2-(1-phenylethyl)oxalamide, also known as MPPEO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPPEO is a small molecule that can be synthesized through a simple reaction, making it an ideal candidate for further investigation.
Scientific Research Applications
Anti-Nociceptive Activity
The compound has been studied for its potential to alleviate pain without causing numbness or loss of consciousness. In scientific research, it has been shown to decrease the number of writhings induced by acetic acid in a dose-dependent manner . This suggests that it could be a promising candidate for the development of new analgesics.
Anti-Inflammatory Effects
“N1-(4-methylpiperazin-1-yl)-N2-(1-phenylethyl)oxalamide” has demonstrated significant anti-inflammatory properties. It has been effective in reducing edema formation and cell migration, as well as decreasing the activity of myeloperoxidase enzyme and the levels of pro-inflammatory cytokines like IL-1β and TNF-α in pleural exudate . These findings indicate its potential use in treating inflammatory diseases.
Reduction of Pro-Inflammatory Cytokines
The compound has shown a marked reduction in the levels of pro-inflammatory cytokines, which are signaling molecules that mediate and regulate immunity, inflammation, and hematopoiesis. The reduction of cytokines like TNF-α and IL-1β can be particularly beneficial in conditions where inflammation needs to be controlled .
Potential in Treating Central Inflammatory Diseases
Given its anti-inflammatory properties, there is potential for “N1-(4-methylpiperazin-1-yl)-N2-(1-phenylethyl)oxalamide” to be used in the treatment of central inflammatory diseases. This could include a range of conditions, from autoimmune diseases to neuroinflammatory disorders .
Acute Oral Systemic Toxicity Assessment
The compound has been evaluated for acute oral systemic toxicity in mice through the neutral red uptake (nru) assay. This type of assessment is crucial for determining the safety profile of a compound before it can be considered for further development into a therapeutic agent .
Synthesis and Biological Evaluation
The synthesis of this compound involves a series of chemical reactions that yield it at a significant rate. The biological evaluation of the synthesized compound is an essential step in drug discovery, helping to determine its efficacy and safety for potential therapeutic use .
properties
IUPAC Name |
N'-(4-methylpiperazin-1-yl)-N-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-12(13-6-4-3-5-7-13)16-14(20)15(21)17-19-10-8-18(2)9-11-19/h3-7,12H,8-11H2,1-2H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXRNXNLLYISAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methylpiperazin-1-yl)-N2-(1-phenylethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.